molecular formula C6H4F2N2O4S B1413012 3,4-Difluoro-5-nitrobenzenesulfonamide CAS No. 1803826-57-4

3,4-Difluoro-5-nitrobenzenesulfonamide

Cat. No.: B1413012
CAS No.: 1803826-57-4
M. Wt: 238.17 g/mol
InChI Key: TXZSIMTWVFZMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-5-nitrobenzenesulfonamide (CAS 1803826-57-4) is a fluorinated aromatic sulfonamide with a molecular weight of 237.17 g/mol . This compound is a versatile building block in medicinal and agrochemical research, designed for the synthesis of novel chemical entities. The structure incorporates both a sulfonamide group and a nitro group on a difluorinated benzene ring, making it a valuable scaffold for further functionalization. Researchers are increasingly interested in fluoro-sulphonamide compounds due to their distinct physical, chemical, and biological properties, which are crucial for discovering new pharmaceutical and agrochemical agents . The sulfonamide functional group is a privileged pharmacophore in drug discovery, known for its ability to interact with various biological targets. Benzenesulfonamide derivatives have been extensively studied and identified as potent inhibitors of specific viral targets, such as hemagglutinin in influenza, demonstrating the potential of this class of compounds in developing anti-influenza agents with a novel mechanism of action . The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability, making this compound a key intermediate for optimizing lead candidates in drug discovery programs . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct a thorough risk assessment prior to use.

Properties

IUPAC Name

3,4-difluoro-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZSIMTWVFZMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Fluorination Steps

  • Nitration : The introduction of a nitro group typically involves reacting the aromatic precursor with a mixture of concentrated nitric acid and sulfuric acid. This step requires careful temperature control to avoid over-nitration or side reactions.

  • Fluorination : Fluorination can be achieved using fluorinating agents such as anhydrous potassium fluoride or other fluorinating reagents in a suitable solvent. The choice of solvent and conditions is crucial to minimize side reactions and ensure the desired fluorination pattern.

Sulfonation and Amidation Steps

  • Sulfonation : The sulfonamide group is introduced by first converting the aromatic compound into its sulfonyl chloride derivative using chlorosulfonic acid. This step is often performed at low temperatures to prevent side reactions.

  • Amidation : The sulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide. This reaction is typically straightforward but requires careful handling of the sulfonyl chloride intermediate.

Purification and Characterization

  • Purification : Recrystallization from appropriate solvents (e.g., ethanol/water mixtures) is commonly used to achieve high purity.
  • Characterization : Techniques such as NMR (¹⁹F and ¹H), IR, and mass spectrometry are essential for confirming the structure and purity of the final product.

Detailed Synthetic Route

Given the lack of specific literature on this compound, a hypothetical synthetic route based on general principles could be proposed:

  • Starting Material : Begin with a suitable aromatic precursor, such as 3,4-difluorobenzene.

  • Nitration :

    • React 3,4-difluorobenzene with a mixture of nitric acid and sulfuric acid at controlled temperatures (e.g., 0°C to 5°C) to introduce a nitro group at the 5-position.
    • Monitor the reaction progress using TLC to ensure the desired nitration pattern.
  • Sulfonation :

    • Treat the nitrated compound with chlorosulfonic acid at low temperatures (e.g., 0°C to 5°C) to form the sulfonyl chloride derivative.
    • Use a suitable solvent like dichloromethane and handle the sulfonyl chloride with care due to its reactivity.
  • Amidation :

    • React the sulfonyl chloride with ammonia or an appropriate amine in a solvent like dichloromethane or ethanol.
    • Ensure complete conversion by monitoring the reaction mixture with TLC.
  • Purification :

    • Recrystallize the crude product from an ethanol/water mixture to achieve high purity (>98%).

Data Tables

Table 1: Hypothetical Synthetic Route for this compound

Step Reaction Conditions Reagents Product
1 0°C to 5°C, 30 min 3,4-Difluorobenzene, HNO₃, H₂SO₄ 3,4-Difluoro-5-nitrobenzene
2 0°C to 5°C, 1 hour 3,4-Difluoro-5-nitrobenzene, ClSO₃H 3,4-Difluoro-5-nitrobenzenesulfonyl chloride
3 Room temperature, 2 hours 3,4-Difluoro-5-nitrobenzenesulfonyl chloride, NH₃ This compound

Table 2: Characterization Techniques

Technique Expected Signals/Peaks
¹⁹F NMR Singlet near -110 ppm
¹H NMR Aromatic protons as doublets (J = 8–9 Hz)
IR Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (NO₂ asymmetric stretch)
Mass Spectrometry Molecular ion [M-H]⁻ at m/z expected for the compound

Research Findings and Challenges

While specific research findings on this compound are limited, general trends in organic synthesis suggest that achieving high purity and yield requires careful optimization of reaction conditions. Challenges include controlling the nitration and fluorination steps to achieve the desired substitution pattern without forming unwanted byproducts. Additionally, the handling of reactive intermediates like sulfonyl chlorides requires special precautions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4-Difluoro-5-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and receptor antagonists. Its structural features make it a candidate for developing drugs targeting specific biological pathways .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of polymers, coatings, and electronic materials .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The presence of the nitro and sulfonamide groups allows for interactions with various molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key structural analogs and their properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Applications
3,4-Dimethyl-5-nitrobenzenesulfonamide 838838-15-6 C₈H₁₀N₂O₄S 230.24 3,4-CH₃; 5-NO₂ Drug delivery research
3,4-Difluorobenzenesulfonamide N/A C₆H₅F₂NO₂S 193.17 3,4-F Intermediate in synthesis
3,4-Difluoro-5-nitrobenzonitrile N/A C₇H₃F₂N₃O₂ 199.11 3,4-F; 5-NO₂; CN Not specified

Key Observations :

  • Fluorine vs. Methyl Groups: Fluorine substituents (as in 3,4-difluorobenzenesulfonamide) increase electronegativity and may enhance metabolic stability compared to methyl groups (as in 3,4-dimethyl-5-nitrobenzenesulfonamide).
  • Nitro Group Position : The nitro group at position 5 in 3,4-dimethyl-5-nitrobenzenesulfonamide is critical for its role in synthesizing phthalic anhydride derivatives, suggesting that the nitro group in the target compound may similarly influence reactivity and applications .

Research Findings and Challenges

  • Electronic Effects : Fluorine’s electron-withdrawing nature may reduce electron density at the sulfonamide group, affecting its acidity and hydrogen-bonding capacity compared to methyl-substituted analogs.

Biological Activity

3,4-Difluoro-5-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and two fluorine substituents on the benzene ring, along with a sulfonamide functional group. This unique arrangement influences its reactivity and interactions with biological targets.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, modulating biochemical pathways relevant to disease processes.
  • Receptor Binding : It can bind to various receptors, influencing cellular responses and signaling pathways.
  • Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its efficacy in inhibiting bacterial growth, which is crucial for developing new antibiotics.

Anticancer Activity

The compound has been explored for its potential anticancer properties. In studies involving various cancer cell lines, it demonstrated significant cytotoxicity. For instance, it was found to inhibit cell growth in specific cancer types by inducing apoptosis through interactions with key regulatory proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications in the structure can lead to variations in potency and selectivity:

CompoundModificationIC50 (µM)Notes
3Parent Compound4.70Lead compound with good activity against perforin-mediated lysis.
4Nitrogen position change16.1Significant loss of activity due to structural alteration.
5Sulfonamide retention2.24Maintains potency; critical for interaction with target proteins.

This table summarizes findings from studies that highlight how changes in the chemical structure can impact the compound's effectiveness against specific targets .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Inhibition of Perforin-Mediated Lysis : A study demonstrated that this compound effectively inhibits perforin-mediated lysis in immune cells, suggesting its potential as an immunomodulatory agent .
  • Anticancer Studies : Research involving various cancer cell lines showed that the compound could significantly reduce cell viability, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In vitro tests revealed that it possesses antimicrobial properties against several bacterial strains, supporting its potential use in treating infections.

Q & A

Q. What computational approaches predict the reactivity and interaction profiles of this compound?

  • Methodological Answer :
  • DFT : Calculate HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina to screen against enzyme libraries (e.g., PDB).
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonamide SO₂, nitro group) .

Q. How should researchers address contradictory data regarding biological activity across studies?

  • Methodological Answer :
  • Standardize Assays : Use identical enzyme sources (e.g., recombinant human vs. bovine carbonic anhydrase).
  • Orthogonal Validation : Combine enzyme inhibition with SPR binding assays.
  • Meta-analysis : Compare data with structurally similar compounds (e.g., 3,5-difluoro analogs) .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Exothermic Reactions : Implement jacketed reactors with coolant circulation for sulfonation.
  • Purification at Scale : Replace column chromatography with centrifugal partition chromatography.
  • Safety Protocols : Handle nitro groups under inert atmospheres to prevent decomposition .

Q. What analytical methods identify degradation products under stressed conditions?

  • Methodological Answer :
  • LC-HRMS : Resolve degradation products with a C18 column (0.1% formic acid/acetonitrile gradient).
  • NMR : ¹⁹F NMR tracks fluorine-containing degradation byproducts.
  • ICH Compliance : Validate methods per Q2(R1) guidelines .

Q. How can multi-target interactions be systematically investigated?

  • Methodological Answer :
  • Affinity Proteomics : Use compound-functionalized magnetic beads for pull-down assays.
  • SILAC Labeling : Quantify protein binding via mass spectrometry.
  • Network Pharmacology : Map interactions using STRING or KEGG .

Q. What experimental approaches study synergistic effects with other therapeutic agents?

  • Methodological Answer :
  • Checkerboard Assays : Calculate fractional inhibitory concentration (FIC) indices.
  • Isobolograms : Classify synergy (FIC <0.5) or antagonism (FIC >4).
  • Mechanistic Studies : Use qPCR to assess target gene expression post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-5-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-Difluoro-5-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.